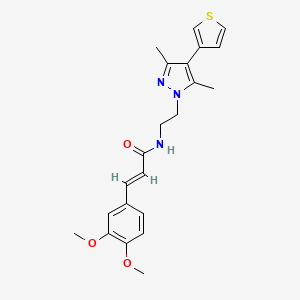

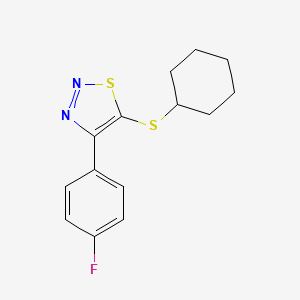

![molecular formula C17H11ClN6O B2867603 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide CAS No. 891114-30-0](/img/structure/B2867603.png)

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide” is an organic compound that belongs to the class of phenylpyridazines . It is a derivative of triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This compound has a wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of triazolothiadiazine involves primarily four routes . Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine . Other synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have also been compiled .Wissenschaftliche Forschungsanwendungen

Antiviral and Antimicrobial Properties

Research has highlighted the potential of triazolo[4,3-b]pyridazine derivatives, including compounds structurally related to N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide, in exhibiting antiviral and antimicrobial activities. These compounds have been synthesized and tested against various pathogens. For instance, certain derivatives have shown promising antiviral activity against the hepatitis A virus, utilizing the plaque reduction infectivity assay for determining virus count reduction (Shamroukh & Ali, 2008). Similarly, modifications to the triazolo[4,3-b]pyridazine structure have led to compounds with significant antibacterial and antifungal activities, highlighting their potential as broad-spectrum antimicrobial agents (Islam & Siddiqui, 2010).

Anticancer Properties

The structural framework of triazolo[4,3-b]pyridazine derivatives also lends itself to anticancer applications. Specific adjustments to the core structure have yielded compounds with cytotoxic properties against various cancer cell lines. For example, a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines exhibited notable in vitro cytotoxic activities against Acute Lymphoblastic Leukemia cell lines, highlighting their potential as chemotherapeutic agents (Mamta et al., 2019).

Antidiabetic Properties

Triazolo[4,3-b]pyridazine derivatives have also been explored for their potential in treating diabetes through the inhibition of the Dipeptidyl peptidase-4 (DPP-4) enzyme. This mechanism is critical for enhancing the body's ability to regulate blood sugar levels. Research into triazolo-pyridazine-6-yl-substituted piperazines, for instance, has demonstrated significant DPP-4 inhibition, indicating their utility as anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).

Herbicidal Properties

Beyond biomedical applications, triazolo[4,3-b]pyridazine derivatives have been investigated for their use in agriculture, particularly as herbicides. The mode of action involves the inhibition of the photosynthesis pathway, similar to other herbicidal compounds, offering a potential alternative for weed management in crop production (Hilton et al., 1969).

Wirkmechanismus

Target of Action

The primary target of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division .

Mode of Action

It is believed to interact with its target, the cell division protein zipa, and potentially inhibit its function . This interaction could lead to disruption of bacterial cell division, thereby inhibiting the growth and proliferation of bacteria .

Biochemical Pathways

The compound’s interaction with the Cell division protein ZipA affects the bacterial cell division pathway . The downstream effects of this interaction could include disruption of cell division and growth, leading to the death of the bacteria .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of bacterial cell division . By disrupting this process, the compound may prevent the growth and proliferation of bacteria, potentially leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors that could potentially influence the compound’s action include pH, temperature, and the presence of other substances in the environment .

Eigenschaften

IUPAC Name |

6-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN6O/c18-15-6-4-12(9-19-15)17(25)21-13-3-1-2-11(8-13)14-5-7-16-22-20-10-24(16)23-14/h1-10H,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCJOZFKVWNVQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

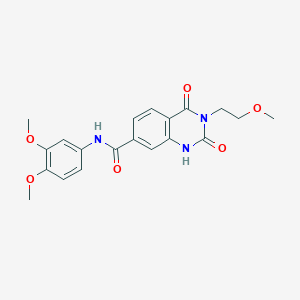

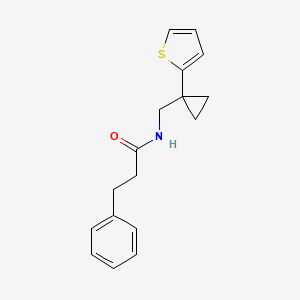

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-methylphenyl)acetamide](/img/structure/B2867520.png)

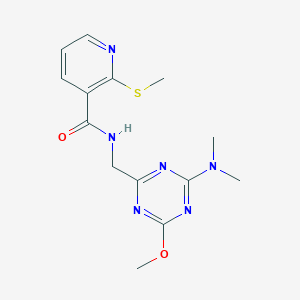

![2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2867521.png)

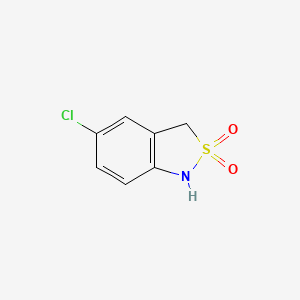

![2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2867526.png)

![1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2867531.png)

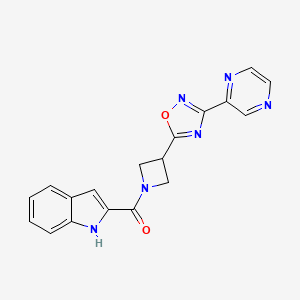

![ethyl N-methyl-N-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)glycinate](/img/structure/B2867533.png)

![1-Acetyl-5-(4-methoxyphenyl)-3-{2-[(methylsulfonyl)amino]phenyl}-2-pyrazoline](/img/structure/B2867535.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2867542.png)